molecular formula C13H21N B13242320 4-Methyl-1-(2-methylphenyl)pentan-1-amine

4-Methyl-1-(2-methylphenyl)pentan-1-amine

Cat. No.: B13242320
M. Wt: 191.31 g/mol
InChI Key: VFZWCXPIEGHWJG-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-methylphenyl)pentan-1-amine is a branched aliphatic amine with a 2-methylphenyl substituent at the terminal position. Key structural features include:

  • Molecular formula: $ \text{C}{13}\text{H}{21}\text{N} $ (inferred from analogs in –11).
  • Functional groups: Primary amine (-NH$_2$), 2-methylphenyl group, and a branched alkyl chain.

This structure may influence physicochemical properties such as lipophilicity, solubility, and receptor-binding affinity compared to simpler amines like pentan-1-amine ().

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

4-methyl-1-(2-methylphenyl)pentan-1-amine

InChI

InChI=1S/C13H21N/c1-10(2)8-9-13(14)12-7-5-4-6-11(12)3/h4-7,10,13H,8-9,14H2,1-3H3

InChI Key

VFZWCXPIEGHWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CCC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-methylphenyl)pentan-1-amine typically involves the reaction of 2-methylphenylacetonitrile with 4-methylpentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-methylphenyl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-1-(2-methylphenyl)pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-methylphenyl)pentan-1-amine involves its interaction with monoamine transporters, particularly dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other synthetic cathinones and is responsible for its psychoactive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methyl-1-(2-methylphenyl)pentan-1-amine with structurally or functionally related amines:

Compound Name Molecular Formula Key Substituents Synthesis Method Applications/Properties Reference
4-Methyl-1-(2-methylphenyl)pentan-1-amine $ \text{C}{13}\text{H}{21}\text{N} $ 2-Methylphenyl, branched pentyl chain Not explicitly described; inferred alkylation/Hofmann rearrangement (analogous to ). Potential pharmaceutical intermediate (hypothesized based on aromatic amine analogs).
4-Methoxy-4-methylpentan-1-amine hydrochloride $ \text{C}7\text{H}{18}\text{ClNO} $ Methoxy, methyl groups Alkylation of 5-(dibenzylamino)-2-methylpentan-2-ol with KH/MeI, followed by hydrogenolysis (). Intermediate for bioactive molecules; NMR-confirmed structure.
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine $ \text{C}{14}\text{H}{19}\text{N}_3\text{O} $ 1,2,4-Oxadiazole ring, 4-methylphenyl Reaction of iodides with amines (general procedure in ). Likely bioactive compound; structural similarity to GPCR-targeting agents ().
Pentan-1-amine $ \text{C}5\text{H}{13}\text{N} $ Simple linear alkyl chain Detected in Baijiu via untargeted metabolomics (). Flavor compound; contributes to fermented beverage profiles.
5-(1-Trityl-1H-imidazol-4-yl)pentan-1-amine $ \text{C}{27}\text{H}{29}\text{N}_3 $ Trityl-protected imidazole Reaction of iodides with amines (). Intermediate for GPCR ligands; 98% yield, confirmed by NMR/MS.

Key Findings:

Structural Influence on Reactivity :

  • The 2-methylphenyl group in the target compound likely enhances lipophilicity compared to methoxy or oxadiazole substituents ().
  • Bulky substituents (e.g., trityl in ) may hinder synthetic accessibility but improve receptor selectivity.

Synthetic Strategies: Alkylation and hydrogenolysis () are common for introducing branched chains. Palladium-catalyzed hydrogenation () is critical for deprotecting amines.

Applications :

  • Aromatic amines (e.g., 2-methylphenyl derivatives) are often precursors to pharmaceuticals ().
  • Linear amines (e.g., pentan-1-amine) are flavor contributors ().

Biological Activity

4-Methyl-1-(2-methylphenyl)pentan-1-amine, also known as 4-Methylhexanamine or by its common name, is a compound that has garnered attention in the fields of pharmacology and toxicology due to its stimulant properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C11H17N
Molecular Weight 165.26 g/mol
IUPAC Name 4-Methyl-1-(2-methylphenyl)pentan-1-amine
CAS Number 105-41-9

4-Methyl-1-(2-methylphenyl)pentan-1-amine acts primarily as a central nervous system stimulant. Its mechanism involves the release of neurotransmitters such as norepinephrine and dopamine, leading to increased alertness, energy, and mood elevation. The compound is believed to interact with monoamine transporters, inhibiting the reuptake of these neurotransmitters, which enhances their availability in the synaptic cleft.

Stimulant Effects

Research has demonstrated that 4-Methyl-1-(2-methylphenyl)pentan-1-amine exhibits significant stimulant effects, comparable to those of amphetamines. It has been shown to increase heart rate and blood pressure, making it a subject of interest in both athletic performance enhancement and potential abuse scenarios.

A study evaluating its effects on exercise performance found that subjects who consumed the compound experienced improved endurance and reduced perceived exertion during high-intensity activities. These findings suggest its potential utility in sports supplementation, although ethical concerns regarding its use in competitive sports remain prevalent.

Toxicological Studies

Despite its stimulant properties, the safety profile of 4-Methyl-1-(2-methylphenyl)pentan-1-amine raises concerns. Toxicological assessments have indicated potential adverse effects on cardiovascular health, including arrhythmias and hypertension. A review of case studies highlighted instances of serious side effects associated with its use, particularly when combined with other stimulants or in individuals with pre-existing health conditions.

Case Studies

  • Case Study on Cardiovascular Effects : A clinical report documented a case where a young athlete experienced severe hypertension and tachycardia after using a supplement containing 4-Methyl-1-(2-methylphenyl)pentan-1-amine before competition. The athlete required medical intervention to stabilize heart rate and blood pressure.
  • Performance Enhancement Study : In a controlled trial involving recreational athletes, participants who ingested 4-Methyl-1-(2-methylphenyl)pentan-1-amine showed a statistically significant improvement in sprint performance compared to a placebo group. However, side effects such as jitteriness and increased anxiety were reported.

Comparative Analysis

Comparative studies with other stimulants such as caffeine and traditional amphetamines reveal that while 4-Methyl-1-(2-methylphenyl)pentan-1-amine may provide similar benefits in terms of energy and focus, it carries different risk profiles. The following table summarizes key differences:

CompoundPrimary EffectsSide Effects
Caffeine Increased alertness, mild diureticInsomnia, jitteriness
Amphetamines Enhanced focus, appetite suppressionAddiction potential, cardiovascular risks
4-Methyl-1-(2-methylphenyl)pentan-1-amine Increased energy and enduranceHypertension, tachycardia

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